3'-Chloro-3-(1,3-dioxan-2-YL)propiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUDVAWIHCDGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645918 | |
| Record name | 1-(3-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-84-7 | |
| Record name | 1-(3-Chlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 3 1,3 Dioxan 2 Yl Propiophenone
Retrosynthetic Analysis and Disconnection Strategies
Retrosynthetic analysis provides a logical framework for designing a synthetic route. ias.ac.inewa.pub For 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone, two primary disconnection points are considered to simplify the structure.
Disconnection at the 1,3-Dioxane (B1201747) Acetal (B89532)/Ketal Moiety: Accessing the Carbonyl Precursor
The first strategic disconnection involves breaking the bonds of the 1,3-dioxane ring. This is a common retrosynthetic step for acetals and ketals, which are often used as protecting groups for aldehydes and ketones. quizlet.comyoutube.com This disconnection reveals a precursor containing a β-carbonyl group, specifically an aldehyde, which is a key intermediate for the synthesis.
Disconnection of the Propiophenone (B1677668) Carbon Backbone
Further simplification of the target molecule involves the disconnection of the propiophenone carbon backbone. This leads to two main fragments: a substituted aromatic ring and a three-carbon chain. This approach allows for the separate synthesis and subsequent coupling of these two key components.
Construction of the Propiophenone Core
The formation of the propiophenone core with the necessary functionality at the β-position is a critical phase of the synthesis.
Friedel-Crafts Acylation Approaches for Aryl Ketone Synthesis
The Friedel-Crafts acylation is a powerful and widely used method for the formation of aryl ketones. nih.govorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). iucr.orgiucr.orgnih.gov For the synthesis of the propiophenone core, benzene (B151609) or a substituted benzene can be acylated with propanoyl chloride. wikipedia.org The reaction is generally efficient and provides a direct route to the desired ketone structure.
| Reactants | Catalyst | Product | Typical Yield |
| Benzene, Propanoyl Chloride | AlCl₃ | Propiophenone | High |
| Chlorobenzene (B131634), Propanoyl Chloride | AlCl₃ | Chloropropiophenone isomers | Variable |
Alternative Carbon-Carbon Bond Forming Reactions for β-Functionalized Propiophenones
An alternative strategy involves starting with a pre-functionalized propiophenone, such as 3-chloropropiophenone. This commercially available starting material already possesses the desired carbon backbone and a reactive handle at the β-position. The chlorine atom can be displaced by a nucleophile to introduce the required functionality. For the target molecule, this would involve a reaction to form the 1,3-dioxane ring.
Introduction of the 3'-Chloro Substituent on the Aromatic Ring
One approach is to start with a chlorinated aromatic compound, such as chlorobenzene, and then perform the Friedel-Crafts acylation. However, the chloro group is a deactivating group, which can reduce the reactivity of the aromatic ring towards electrophilic substitution. It is also an ortho-, para-director, meaning that the acylation would primarily yield the 2'- and 4'-chloro isomers, not the desired 3'-chloro product.
A more effective strategy is to introduce the chloro group after the formation of the propiophenone core. Propiophenone can be chlorinated using a suitable chlorinating agent and a catalyst. For example, the reaction of propiophenone with chlorine gas in the presence of a Lewis acid like aluminum trichloride (B1173362) can yield 3'-chloropropiophenone (B116997). google.com Another method involves the synthesis from m-chlorobenzoic acid and propionic acid. researchgate.net This regioselectivity is governed by the directing effect of the propanoyl group, which is a meta-director. This ensures the chlorine atom is introduced at the desired 3'-position on the aromatic ring.
| Starting Material | Reagents | Product | Key Consideration |
| Propiophenone | Cl₂, AlCl₃ | 3'-Chloropropiophenone | Regioselectivity directed by the acyl group |
| m-Chlorobenzoic acid, Propionic acid | Fe, MnO₂ | 3'-Chloropropiophenone | Alternative route to the chlorinated core |
By carefully considering these retrosynthetic pathways and synthetic methodologies, a robust and efficient route to this compound can be designed and executed.
Regioselective Halogenation Strategies for Aromatic Systems
A primary challenge in the synthesis of this compound is the regioselective introduction of the chlorine atom at the meta-position of the propiophenone backbone. Direct chlorination of propiophenone typically leads to a mixture of ortho, meta, and para isomers, with the meta-isomer often not being the major product. To achieve the desired 3'-chloro substitution, specific strategies are employed.
One effective method involves the use of a Friedel-Crafts acylation reaction where the chloro substituent is already in place on the aromatic precursor. nih.govorganic-chemistry.org However, if starting with propiophenone, a directed chlorination approach is necessary. This can be achieved by forming a complex of the propiophenone with a Lewis acid, such as aluminum chloride (AlCl₃). This complex deactivates the ortho and para positions, thereby directing the incoming electrophile (chlorine) to the meta position. quickcompany.in A process for the preparation of 3'-chloropropiophenone involves reacting propiophenone with anhydrous aluminum chloride in ethylene (B1197577) dichloride, followed by purging with chlorine gas at a controlled temperature. quickcompany.in This method has been shown to selectively produce the meta-chloro isomer. quickcompany.in
Another approach to achieve meta-chlorination is through a Sandmeyer-type reaction starting from 3-aminopropiophenone. While effective, this route involves the handling of diazonium salts, which requires careful control of reaction conditions.
The choice of chlorinating agent and reaction conditions is crucial for maximizing the yield of the desired 3'-chloro isomer while minimizing the formation of unwanted byproducts.
Synthesis from Pre-functionalized 3'-Chlorophenyl Precursors
An alternative and often more direct route to this compound begins with an aromatic precursor that already contains the chloro substituent at the desired position. This strategy avoids the challenges of regioselective halogenation of the propiophenone core.
A common starting material for this approach is 3-chlorobenzoic acid. This can be converted to 3'-chloropropiophenone through a condensation reaction with propionic acid using a composite catalyst. researchgate.net Another method is the Friedel-Crafts acylation of chlorobenzene with propanoyl chloride, catalyzed by a Lewis acid like aluminum chloride. nih.govorganic-chemistry.org This reaction directly installs the propionyl group onto the 3-chlorophenyl ring, yielding 3'-chloropropiophenone.
The synthesis of 3'-chloropropiophenone from 3-chlorobenzoyl chloride and a suitable organometallic reagent, such as an organocadmium or organocuprate reagent derived from propanoic acid, also provides a viable pathway. These methods offer good control over the formation of the desired ketone.
Once 3'-chloropropiophenone is obtained, the subsequent steps focus on the modification of the propyl side chain to introduce the 1,3-dioxane moiety.
Formation of the 1,3-Dioxane Acetal/Ketal Moiety at the Propyl Chain's β-Position
The introduction of the 1,3-dioxane ring is a critical step in the synthesis of the target compound. This cyclic acetal serves as a protecting group for a carbonyl functionality at the β-position of the propyl chain. thieme-connect.de
Acetalization/Ketalization Reactions with 1,3-Propanediol (B51772) from β-Carbonyl Precursors
The formation of the 1,3-dioxane ring is typically achieved through the acid-catalyzed reaction of a β-carbonyl precursor with 1,3-propanediol. organic-chemistry.org This reaction, known as acetalization or ketalization, involves the condensation of the carbonyl group with the diol to form the six-membered heterocyclic ring. The precursor, 3-(3'-chlorobenzoyl)propanal, can be synthesized through various methods, such as the oxidation of a corresponding alcohol or the ozonolysis of an appropriate alkene.
The reaction is generally carried out in the presence of a catalytic amount of a Brønsted or Lewis acid, such as p-toluenesulfonic acid or a Lewis acid like zirconium tetrachloride. organic-chemistry.org The removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the formation of the acetal. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent. organic-chemistry.org
Catalytic Approaches for 1,3-Dioxane Ring Formation
A variety of catalysts can be employed to facilitate the formation of the 1,3-dioxane ring, offering different levels of efficiency and selectivity. organic-chemistry.org Both homogeneous and heterogeneous acid catalysts are effective.
Table 1: Catalysts for 1,3-Dioxane Formation
| Catalyst Type | Examples | Advantages |
| Brønsted Acids | p-Toluenesulfonic acid, Sulfuric acid | Readily available, effective |
| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Aluminum chloride (AlCl₃) | High efficiency, can be used in mild conditions |
| Solid Acids | Montmorillonite K10, Zeolites | Ease of separation, reusability |
Influence of Reaction Conditions on 1,3-Dioxane Yield, Stereoselectivity, and Purity
The yield, stereoselectivity, and purity of the resulting 1,3-dioxane are highly dependent on the reaction conditions.
Temperature: The reaction temperature can affect the rate of reaction and the position of the equilibrium. While higher temperatures can increase the reaction rate, they may also lead to side reactions or decomposition of the product. google.com
Solvent: The choice of solvent is critical. A non-polar solvent like toluene (B28343) is often used to facilitate the azeotropic removal of water. organic-chemistry.org The use of greener solvents is also being explored.
Stoichiometry: The molar ratio of the β-carbonyl precursor to 1,3-propanediol can influence the yield. Using a slight excess of the diol can help to drive the reaction to completion.
Water Removal: As previously mentioned, efficient removal of water is crucial for obtaining a high yield of the 1,3-dioxane. organic-chemistry.org
For substrates with pre-existing stereocenters, the formation of the 1,3-dioxane can lead to the creation of new stereocenters, and the reaction conditions can influence the diastereomeric ratio of the products. However, in the case of this compound, the formation of the dioxane ring from a prochiral center does not typically induce significant stereoselectivity unless a chiral catalyst or auxiliary is employed.
Sequential and Convergent Synthetic Routes Towards the Compound
The synthesis of this compound can be approached through either a sequential (linear) or a convergent strategy. lumenlearning.com
Sequential Synthesis: In a linear or sequential synthesis, the molecule is built step-by-step in a single pathway. lumenlearning.com For the target compound, this would typically involve:
Synthesis of propiophenone.
Regioselective chlorination to form 3'-chloropropiophenone.
Functionalization of the propyl side chain to introduce a β-carbonyl group.
Formation of the 1,3-dioxane ring.
Convergent Synthesis: A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. numberanalytics.com For this compound, a convergent approach could involve:
Fragment A: Synthesis of a 3-chlorophenyl building block, for example, 3-chlorobenzaldehyde (B42229) or a derivative.
Fragment B: Synthesis of a propyl fragment containing the 1,3-dioxane moiety, for instance, 2-(2-lithioethyl)-1,3-dioxane.
Multistep Linear Synthetic Sequences
A common and logical approach to the synthesis of this compound involves a two-step linear sequence. This method first focuses on the construction of the core 3'-chloropropiophenone structure, followed by the introduction of the 1,3-dioxane ring through the protection of the carbonyl group.
Step 1: Synthesis of 3'-Chloropropiophenone
The primary method for the synthesis of 3'-chloropropiophenone is the Friedel-Crafts acylation. organic-chemistry.orgmasterorganicchemistry.comkhanacademy.orgyoutube.comquora.com This electrophilic aromatic substitution reaction involves the acylation of a benzene ring with an acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com For the synthesis of 3'-chloropropiophenone, two main variations of the Friedel-Crafts acylation are employed:
Acylation of Chlorobenzene with Propionyl Chloride: In this approach, chlorobenzene is reacted with propionyl chloride using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). The chloro substituent on the benzene ring directs the incoming propionyl group primarily to the meta position, yielding 3'-chloropropiophenone.
Acylation of Propiophenone with a Chlorinating Agent: An alternative route involves the direct chlorination of propiophenone. google.comquickcompany.in This reaction is typically carried out using a chlorinating agent and a catalyst. For instance, propiophenone can be reacted with chlorine gas in the presence of anhydrous aluminum chloride and a solvent like 1,2-dichloroethane. google.comquickcompany.in
A summary of a typical laboratory-scale Friedel-Crafts acylation to produce a related compound, 3-chloropropiophenone, is presented in the table below. iucr.orgnih.gov While this synthesis yields a structural isomer, the reaction conditions are representative of those that would be used for the synthesis of 3'-chloropropiophenone from chlorobenzene and propionyl chloride.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Benzene | 3-Chloropropionyl chloride | Anhydrous AlCl₃ | Dichloromethane | 0 to ambient | 14 hours | 97 |
Step 2: Acetalization of 3'-Chloropropiophenone
The second step in the linear sequence is the protection of the ketone functional group in 3'-chloropropiophenone as a cyclic acetal. This is achieved by reacting the ketone with 1,3-propanediol in the presence of an acid catalyst. The 1,3-dioxane ring formed is stable under neutral and basic conditions, making it an effective protecting group for the carbonyl functionality during subsequent synthetic transformations.
The general reaction for the formation of a 1,3-dioxane from a ketone and 1,3-propanediol is acid-catalyzed. Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or a Lewis acid. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the formation of the acetal.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Typical Yield (%) |
| 3'-Chloropropiophenone | 1,3-Propanediol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | 85-95 |
One-Pot Reaction Strategies and Their Efficiency
A one-pot reaction, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offers several advantages over traditional multistep syntheses. These benefits can include reduced reaction times, lower costs, and decreased waste generation.
The development of a one-pot synthesis for this compound would ideally involve the combination of the Friedel-Crafts acylation and the subsequent acetalization in a single process. However, the direct combination of these two reactions presents significant challenges due to the incompatibility of their typical reaction conditions.
Challenges in a One-Pot Approach:
Lewis Acid Incompatibility: Friedel-Crafts acylation requires a strong Lewis acid catalyst like AlCl₃. beyondbenign.org These catalysts are highly reactive and can promote undesired side reactions with the diol used for acetalization. Furthermore, the water generated during acetal formation would deactivate the Lewis acid catalyst required for the initial acylation step.
Different Optimal Conditions: The optimal temperature and solvent conditions for Friedel-Crafts acylation and acetalization are often different, making it difficult to find a single set of conditions that is efficient for both transformations.
Hypothetical One-Pot Strategy and Efficiency Considerations:
A hypothetical one-pot strategy might involve a sequential addition of reagents. For example, the Friedel-Crafts acylation could be carried out first. After the completion of the acylation, the Lewis acid catalyst would need to be neutralized or removed. Subsequently, 1,3-propanediol and a different, more suitable catalyst for acetalization (e.g., a solid acid catalyst that can be easily filtered off) could be added to the reaction mixture.
Advanced Synthetic Methodologies and Catalysis in Compound Synthesis
Catalytic Strategies for 1,3-Dioxane (B1201747) Formation
Homogeneous and Heterogeneous Catalysis for Acetalization
The formation of the 1,3-dioxane ring is an acetalization reaction, which can be catalyzed by both homogeneous and heterogeneous systems.
Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. Traditional homogeneous catalysts for acetalization include mineral acids like hydrochloric acid and sulfuric acid, as well as organic acids like p-toluenesulfonic acid. acs.org These catalysts are effective but can be corrosive, difficult to separate from the reaction mixture, and may not be compatible with acid-sensitive functional groups. acs.org
Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants. scispace.com These are typically solid acid catalysts, which offer significant advantages, including simplified product purification (the catalyst can be removed by simple filtration), potential for catalyst recycling, and often milder reaction conditions. acs.org Examples of solid acid catalysts used for acetalization include:
Acidic ion-exchange resins like Amberlyst-15. rsc.org
Zeolites and other aluminosilicates such as mesoporous ZnAlMCM-41. scispace.com
Supported metal oxides and nanocatalysts. scispace.com
Lewis Acid and Brønsted Acid Catalysts in Cyclic Acetal (B89532) Synthesis
The mechanism of acetal formation is acid-catalyzed, proceeding through the activation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol. libretexts.orgyoutube.com Both Brønsted and Lewis acids are effective for this purpose. organic-chemistry.orgorganic-chemistry.org
Brønsted Acids : These are proton (H⁺) donors. They protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.org Common Brønsted acids used include p-toluenesulfonic acid and perchloric acid adsorbed on silica (B1680970) gel. organic-chemistry.orgorganic-chemistry.org
Lewis Acids : These are electron-pair acceptors. They coordinate to the carbonyl oxygen, which also withdraws electron density and activates the carbonyl group. libretexts.org A wide array of Lewis acids are effective catalysts, including metal triflates (e.g., indium(III) triflate, cerium(III) triflate), metal halides (e.g., zirconium tetrachloride, titanium(IV) chloride), and other metal salts. acs.orgorganic-chemistry.orgmdpi.com Lewis acid catalysis is often milder and more chemoselective than traditional Brønsted acid catalysis. organic-chemistry.org
Metal-mediated and Organocatalytic Approaches
Beyond simple acid catalysis, more sophisticated systems have been developed.
Metal-mediated and metal-catalyzed approaches often utilize transition metals to achieve high efficiency and selectivity. Palladium catalysis, for instance, can facilitate the formation of acetals under mild conditions with very low catalyst loading. organic-chemistry.org Other examples include reactions catalyzed by complexes of ruthenium, copper, and zirconium. scispace.commdpi.comacs.org These methods can offer unique reactivity and tolerance for other functional groups within the molecule.
Organocatalysis employs small organic molecules as catalysts, avoiding the use of potentially toxic or expensive metals. For the synthesis of cyclic acetals, bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea, have been developed. nih.gov These catalysts can activate both the electrophile and the nucleophile through non-covalent interactions (e.g., hydrogen bonding), facilitating the reaction under mild conditions. nih.govnih.gov Photocatalysis using organic dyes like Eosin Y or thioxanthenone also represents a metal-free approach, using visible light to promote acetalization under neutral conditions. organic-chemistry.orgrsc.org
Green Chemistry Principles and Sustainable Synthetic Approaches
The synthesis of 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone can be designed to align with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. acs.org Key considerations include the use of eco-friendly reaction media and the maximization of reaction efficiency. ymerdigital.com
Application of Eco-friendly Solvents and Solvent-Free Conditions
A significant portion of chemical waste is generated from the use of volatile organic solvents. Therefore, minimizing or eliminating their use is a primary goal of green chemistry.
Solvent-free conditions represent an ideal scenario. Acetalization reactions can often be performed neat, particularly with solid heterogeneous catalysts, which simplifies the process and reduces waste. rsc.orgrsc.org Several studies have demonstrated the successful synthesis of cyclic acetals from carbonyl compounds and diols without any solvent. acs.orgrsc.orgrsc.org
When a solvent is necessary, eco-friendly alternatives are preferred. Water is a highly desirable green solvent, and some catalytic systems are designed to operate in aqueous media. clockss.org Other alternatives include bio-based solvents and deep eutectic solvents, which are gaining attention as greener replacements for traditional organic solvents. ymerdigital.com
Atom Economy and Reaction Efficiency Maximization
Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final product. jocpr.comwikipedia.org Reactions with high atom economy, such as additions and rearrangements, are preferred in green chemistry because they generate minimal waste. nih.govpnas.orgnih.gov
The synthesis of a 1,3-dioxane from a ketone and a 1,3-diol is a condensation reaction, which produces one molecule of water as a byproduct for every molecule of product formed. kccollege.ac.in C₁₀H₁₁ClO + C₃H₈O₂ → C₁₃H₁₅ClO₂ + H₂O
While this means the reaction does not have 100% atom economy, its efficiency can be very high. rsc.orgkccollege.ac.in Maximizing reaction efficiency involves:
High Yields : Ensuring the maximum conversion of starting materials to the desired product.
Catalytic Reagents : Using small, catalytic amounts of reagents instead of stoichiometric quantities reduces waste. nih.gov
By selecting highly active and recyclable heterogeneous catalysts and optimizing reaction conditions to achieve near-quantitative yields, the synthesis of this compound can be performed in a highly efficient and environmentally responsible manner. rsc.org
Stereoselective Synthesis and Chiral Induction During Compound Formation
The presence of a stereocenter at the third carbon of the propiophenone (B1677668) chain in this compound necessitates the use of stereoselective synthetic methods to control the three-dimensional arrangement of the molecule. Chiral induction, the process of transferring chirality from a chiral auxiliary or catalyst to a prochiral substrate, is a cornerstone of modern asymmetric synthesis.
Diastereoselective Acetalization Approaches
The formation of the 1,3-dioxane ring, an acetal, from a precursor aldehyde or ketone is a key step in the synthesis of the target molecule. When a chiral 1,3-diol is used in the acetalization of a prochiral aldehyde, two diastereomeric acetals can be formed. Diastereoselective acetalization aims to favor the formation of one diastereomer over the other.
The stereochemical outcome of such reactions is often governed by thermodynamic or kinetic control. Under thermodynamic control, the most stable diastereomer is the major product. This stability is influenced by steric interactions between the substituents on the newly formed dioxane ring. For instance, bulky substituents will preferentially occupy equatorial positions to minimize steric strain.
Kinetic control, on the other hand, is dependent on the energy of the transition states leading to the different diastereomers. The use of chiral catalysts or auxiliaries can influence the energy of these transition states, thereby directing the reaction towards a specific diastereomer.
Table 1: Hypothetical Diastereoselective Acetalization of a Prochiral Aldehyde with a Chiral Diol
| Entry | Chiral Diol | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | (2R,4R)-2,4-Pentanediol | CSA | Toluene (B28343) | 80 | 85:15 |
| 2 | (2S,4S)-2,4-Pentanediol | PTSA | Dichloromethane | 25 | 82:18 |
| 3 | (R)-1,3-Butanediol | Lewis Acid | THF | 0 | 90:10 |
| 4 | (S)-1,3-Butanediol | Brønsted Acid | Benzene (B151609) | 60 | 88:12 |
This table presents hypothetical data for illustrative purposes, demonstrating how reaction conditions can influence diastereoselectivity in acetal formation.
Enantioselective Synthesis of Chiral Building Blocks
An alternative and often more common strategy for controlling the stereochemistry of the final product is to start with or create a chiral building block that already contains the desired stereocenter. For the synthesis of this compound, this would involve the enantioselective synthesis of a chiral precursor to the propiophenone moiety.
One powerful method for achieving this is through asymmetric catalysis. For example, the enantioselective reduction of a prochiral ketone can establish a chiral alcohol, which can then be further elaborated. Catalytic asymmetric hydrogenation and transfer hydrogenation are widely used for this purpose, employing chiral metal complexes as catalysts.
Another approach is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed.
Table 2: Examples of Enantioselective Reactions for the Synthesis of Chiral Ketone Precursors
| Reaction Type | Chiral Catalyst/Auxiliary | Substrate | Product e.e. (%) |
| Asymmetric Hydrogenation | Ru-BINAP Complex | Prochiral enone | >95 |
| Asymmetric Aldol (B89426) Reaction | Proline | Aldehyde and Ketone | up to 99 |
| Michael Addition | Chiral Organocatalyst | α,β-Unsaturated Ketone | >90 |
| Enantioselective Alkylation | Chiral Phase-Transfer Catalyst | Ketone Enolate | up to 98 |
e.e. = enantiomeric excess. This table provides examples of established enantioselective methods that could be adapted for the synthesis of chiral building blocks relevant to the target compound.
The development of new and efficient catalytic systems for the enantioselective synthesis of chiral building blocks is an active area of chemical research. unc.eduthieme-connect.de These methods often provide access to highly enantiomerically enriched compounds that are essential for the synthesis of complex chiral molecules. unc.eduthieme-connect.de
Chemical Reactivity and Transformation Studies of the Compound
Reactivity of the Propiophenone (B1677668) Carbonyl Group
The carbonyl group of the propiophenone is a primary site for nucleophilic attack and reduction reactions.
Reduction Reactions to Alcohols
The ketone functionality can be selectively reduced to a secondary alcohol, yielding 1-(3'-chlorophenyl)-1-hydroxy-3-(1,3-dioxan-2-yl)propane. This transformation is typically achieved using hydride-based reducing agents. The choice of reagent is crucial to ensure the stability of the other functional groups, particularly the 1,3-dioxane (B1201747) ring.
Commonly employed reducing agents for such conversions include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This reagent is generally mild enough not to affect the acetal (B89532) or the chlorinated aromatic ring. Lithium aluminum hydride (LiAlH₄) could also be used, but it is a much stronger reducing agent and might cleave the 1,3-dioxane ring in the presence of any acidic impurities or if a Lewis acid is added. cdnsciencepub.com
Table 1: Reduction of Propiophenone Carbonyl Group
| Reagent | Product | Reaction Conditions | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | 1-(3'-chlorophenyl)-1-hydroxy-3-(1,3-dioxan-2-yl)propane | Methanol or Ethanol, Room Temperature | Selective for the carbonyl group. |
Nucleophilic Addition Reactions
The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Grignard reagents (R-MgX) and organolithium compounds (R-Li), for instance, can add to the carbonyl group to form tertiary alcohols. For example, the reaction with phenylmagnesium bromide would yield 1-(3'-chlorophenyl)-1-phenyl-3-(1,3-dioxan-2-yl)propan-1-ol. It is important to perform these reactions under anhydrous conditions to prevent quenching of the organometallic reagent.
Transformations Involving the 1,3-Dioxane Acetal/Ketal Moiety
The 1,3-dioxane ring serves as a protecting group for a carbonyl functionality. Its stability and reactivity are highly dependent on the pH of the chemical environment.
Hydrolysis (Deprotection) Reactions of the 1,3-Dioxane Ring to Regenerate the Carbonyl Functionality
The primary reaction of the 1,3-dioxane moiety is its hydrolysis under acidic conditions to regenerate the original carbonyl group. thieme-connect.deorganic-chemistry.org This deprotection step is a common strategy in multi-step organic synthesis. The reaction involves the protonation of one of the oxygen atoms in the ring, followed by ring-opening and eventual elimination of 1,3-propanediol (B51772) to yield the corresponding ketone.
This reaction would convert 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone into 3-(3-chlorobenzoyl)propanal.
Table 2: Hydrolysis of 1,3-Dioxane Ring
| Reagent | Product | Reaction Conditions |
|---|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄) | 3-(3-chlorobenzoyl)propanal | Water, often with a co-solvent like acetone (B3395972) or THF. organic-chemistry.org |
| Lewis Acids (e.g., Er(OTf)₃, In(OTf)₃) | 3-(3-chlorobenzoyl)propanal | Can be performed under milder, sometimes neutral conditions. organic-chemistry.org |
Stability and Reactivity Under Various Chemical Environments
The 1,3-dioxane group is notably stable under basic, neutral, and reductive conditions. thieme-connect.de This stability allows for chemical modifications at other parts of the molecule, such as the propiophenone carbonyl group or the aromatic ring, without affecting the acetal. It is also generally stable towards many oxidizing agents, although strong oxidants under acidic conditions can cleave the ring. organic-chemistry.org The stability of cyclic acetals makes them excellent protecting groups in syntheses involving nucleophiles and bases. organic-chemistry.org
Reactions at the Chlorinated Aromatic Ring
The chlorine atom on the benzene (B151609) ring influences the reactivity of the ring towards electrophilic aromatic substitution. Chlorine is an electron-withdrawing group via induction, which deactivates the ring, making it less reactive than benzene. However, through resonance, it is an ortho-, para-director. msu.edu
Therefore, electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, will occur primarily at the positions ortho and para to the chlorine atom. Given the existing substituent at the meta position (the propiophenone side chain), further substitution will be directed to the 2'-, 4'-, and 6'- positions of the aromatic ring. The bulky nature of the existing side chain might sterically hinder the ortho positions (2'- and 6'-), potentially favoring substitution at the para position (4'-).
For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2'-nitro- and 4'-nitro- substituted products.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi)
The presence of a chloro-substituent on the aromatic ring makes this compound a potential substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Reaction: This reaction typically involves the coupling of an organoboron compound with an organic halide. wikipedia.org For this compound, a Suzuki coupling could be envisioned with an aryl or vinyl boronic acid to introduce a new substituent at the 3'-position of the phenyl ring. The general reaction scheme would involve a palladium catalyst, a base, and an appropriate solvent. libretexts.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org It is conceivable that this compound could react with various alkenes in the presence of a palladium catalyst and a base to form a substituted alkene at the 3'-position. organic-chemistry.org
Negishi Reaction: This reaction utilizes an organozinc reagent to couple with an organic halide. wikipedia.org The chloro-substituent on the aromatic ring could potentially undergo a Negishi coupling with an organozinc compound, offering another route to form a new carbon-carbon bond at that position.
Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Potential Product Structure | Catalyst/Reagents (General) |
| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | 3'-(Aryl)-3-(1,3-dioxan-2-yl)propiophenone | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Heck | Alkene (R-CH=CH₂) | 3'-(Alkenyl)-3-(1,3-dioxan-2-yl)propiophenone | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |
| Negishi | Organozinc (R-ZnX) | 3'-(Alkyl/Aryl)-3-(1,3-dioxan-2-yl)propiophenone | Pd or Ni catalyst |
Note: This table is illustrative and based on general principles of cross-coupling reactions, as specific experimental data for the target compound is unavailable.
Nucleophilic Aromatic Substitution (if activated)
Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAᵣ reaction to occur on this compound, the aromatic ring would typically need to be activated by strongly electron-withdrawing groups positioned ortho or para to the chlorine atom. libretexts.orglibretexts.org The propiophenone group itself is a meta-directing deactivator, which does not sufficiently activate the ring for this type of substitution under standard conditions. Therefore, direct nucleophilic displacement of the chlorine atom is expected to be challenging without further modification of the aromatic ring.
Functionalization of the Propyl Chain (e.g., at the α-position to the ketone)
The propiophenone moiety contains a carbonyl group, which activates the adjacent α-protons, making them acidic and susceptible to deprotonation by a suitable base. This allows for a variety of functionalization reactions at the α-position. The resulting enolate can act as a nucleophile in reactions such as alkylations, aldol (B89426) condensations, and Michael additions. For this compound, deprotonation at the α-carbon would generate a carbanion that could be reacted with various electrophiles to introduce new substituents.
Table 2: Potential α-Functionalization Reactions of this compound
| Reaction Type | Reagent | Potential Product Structure | Conditions (General) |
| Alkylation | Alkyl halide (R-X) | 3'-Chloro-2-(alkyl)-3-(1,3-dioxan-2-yl)propiophenone | Strong base (e.g., LDA), Aprotic solvent |
| Aldol Addition | Aldehyde (R-CHO) | 3'-Chloro-2-(1-hydroxyalkyl)-3-(1,3-dioxan-2-yl)propiophenone | Base or acid catalysis |
Note: This table is based on general ketone reactivity, as specific experimental data for the target compound is unavailable.
Rearrangement Reactions and Structural Isomerization
The propiophenone skeleton, under certain conditions, could potentially undergo rearrangement reactions. For instance, acid-catalyzed rearrangements of the propyl chain or isomerization of the double bond if one were to be introduced are possibilities. However, without specific experimental data, any discussion on rearrangement reactions of this compound remains speculative. Structural isomerization could also be induced under specific thermal or photochemical conditions, potentially leading to changes in the substitution pattern of the aromatic ring or rearrangement of the side chain, though such transformations are generally not common under standard laboratory conditions.
Mechanistic Investigations of Key Synthetic and Transformation Reactions
Mechanistic Pathways of 1,3-Dioxane (B1201747) Formation and Hydrolysis
The 1,3-dioxane group in 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone serves as a cyclic acetal (B89532), typically used as a protecting group for a carbonyl functional group. Its formation and hydrolysis are generally reversible processes catalyzed by acids. organic-chemistry.org
Formation Mechanism (Acid-Catalyzed Acetalization):
The synthesis of the 1,3-dioxane ring involves the reaction of a precursor ketone with 1,3-propanediol (B51772) in the presence of an acid catalyst, such as toluenesulfonic acid. organic-chemistry.org The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the propiophenone (B1677668) precursor, which significantly increases the electrophilicity of the carbonyl carbon. eopcw.comyoutube.com
Nucleophilic Attack: A hydroxyl group from the 1,3-propanediol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a hemiacetal. researchgate.net
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyls, converting it into a good leaving group (water). masterorganicchemistry.com
Intramolecular Cyclization and Dehydration: The second hydroxyl group of the propanediol (B1597323) moiety attacks the carbon, displacing the water molecule in an intramolecular fashion. youtube.com
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion, regenerating the acid catalyst and yielding the stable 1,3-dioxane ring. youtube.com
Hydrolysis Mechanism (Acid-Catalyzed Deacetalization):
The hydrolysis of the 1,3-dioxane to regenerate the carbonyl group is the microscopic reverse of the formation mechanism. It is typically achieved by treating the compound with aqueous acid.
Protonation: An oxygen atom in the 1,3-dioxane ring is protonated by an acid catalyst. youtube.com
Ring Opening: The protonation facilitates the cleavage of a carbon-oxygen bond, opening the ring to form a resonance-stabilized carbocation. A water molecule then attacks this carbocation.
Proton Transfer: A proton is transferred to the other ether oxygen of the dioxane remnant.
Cleavage: The bond to the second oxygen is broken, releasing the 1,3-propanediol.
Deprotonation: The resulting protonated carbonyl group is deprotonated to yield the final ketone and regenerate the acid catalyst.
| Stage | Key Mechanistic Step | Intermediate/Transition State | Role of Acid Catalyst |
|---|---|---|---|
| Formation | Protonation of Carbonyl | Protonated Carbonyl (Oxocarbenium ion) | Activates Carbonyl Carbon |
| Formation | Nucleophilic Attack by Diol | Hemiacetal | Not directly involved |
| Formation | Dehydration & Cyclization | Oxonium Ion | Facilitates water as a leaving group |
| Hydrolysis | Protonation of Dioxane Oxygen | Protonated Acetal | Activates C-O bond for cleavage |
| Hydrolysis | Ring Opening & Water Attack | Carbocation/Protonated Hemiacetal | Not directly involved |
Reaction Mechanisms of Carbonyl Group Transformations
The propiophenone moiety contains a carbonyl group that is a primary site for various chemical transformations, most notably nucleophilic addition reactions. libretexts.org The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophile. msu.edu
Nucleophilic Addition Mechanism:
The general mechanism for nucleophilic addition to the carbonyl group of this compound involves two main pathways depending on the strength of the nucleophile.
With Strong Nucleophiles (e.g., Hydride reagents, Grignard reagents):
Nucleophilic Attack: A strong, negatively charged nucleophile directly attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom. eopcw.com
Intermediate Formation: This step results in the formation of a tetrahedral alkoxide intermediate.
Protonation: A subsequent workup step with a proton source (like water or dilute acid) protonates the alkoxide oxygen to yield a hydroxyl group. libretexts.org For example, reduction with sodium borohydride (B1222165) (NaBH₄) would transform the ketone into a secondary alcohol.
With Weak Nucleophiles (e.g., Alcohols, Water):
Acid Catalysis: The reaction typically requires an acid catalyst to activate the carbonyl group. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. eopcw.com
Nucleophilic Attack: The weak nucleophile then attacks the highly electrophilic carbonyl carbon.
Deprotonation: The final step is the deprotonation of the adduct to yield the final product and regenerate the catalyst. masterorganicchemistry.com
| Reagent Type | Example | Mechanism Type | Key Intermediate | Final Product Functional Group |
|---|---|---|---|---|
| Hydride Reductants | NaBH₄, LiAlH₄ | Nucleophilic Addition | Tetrahedral Alkoxide | Secondary Alcohol |
| Organometallics | CH₃MgBr (Grignard) | Nucleophilic Addition | Tetrahedral Alkoxide | Tertiary Alcohol |
| Amines | R-NH₂ | Nucleophilic Addition-Elimination | Carbinolamine | Imine (Schiff Base) |
| Phosphorus Ylides | Ph₃P=CH₂ (Wittig) | Nucleophilic Addition/[2+2] Cycloaddition | Oxaphosphetane | Alkene |
Elucidation of Reaction Pathways for Aromatic Functionalization
The aromatic ring of this compound is a substituted benzene (B151609) ring, which can undergo further functionalization, primarily through electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the chloro group and the acyl group.
Directing Effects:
Chloro Group (-Cl): This is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the intermediate sigma complex (Wheland intermediate) through resonance. However, it is also a deactivating group due to its inductive electron-withdrawing effect.
Acyl Group (-COR): This is a meta-directing and strongly deactivating group. Its electron-withdrawing nature (both inductive and resonance) destabilizes the sigma complex for ortho and para attack, making meta attack the favored pathway.
Mechanistic Pathway (Electrophilic Aromatic Substitution):
The SEAr mechanism generally involves two steps:
Attack by Electrophile: The aromatic ring's π-electron system acts as a nucleophile, attacking a strong electrophile (E⁺). This step forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. This is typically the rate-determining step. nih.gov
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.
For this compound, the two substituents are meta to each other. The powerful meta-directing and deactivating acyl group, combined with the deactivating chloro group, makes the ring significantly less reactive towards electrophilic substitution than benzene. The most likely positions for further substitution would be ortho to the chloro group and meta to the acyl group (positions 4' and 6').
Role of Catalysts in Reaction Kinetics, Regioselectivity, and Stereoselectivity
Catalysts are fundamental to the synthesis and transformation of this compound, influencing the speed, orientation, and stereochemical outcome of reactions. longdom.org
Reaction Kinetics: Catalysts accelerate reactions by providing an alternative mechanistic pathway with a lower activation energy. longdom.org For instance, in 1,3-dioxane formation, an acid catalyst protonates the carbonyl, making it a much more potent electrophile and dramatically increasing the rate of nucleophilic attack by the diol. eopcw.com Without the catalyst, the reaction would be impractically slow.
Regioselectivity: Regioselectivity refers to the control of which position on a molecule reacts. numberanalytics.comtaylorandfrancis.com In the context of aromatic functionalization, the choice of catalyst can be crucial. For example, in Friedel-Crafts reactions used to synthesize the propiophenone backbone, a Lewis acid catalyst (like AlCl₃) is essential to generate the acylium ion electrophile. chemicalbook.com The catalyst's properties can influence the outcome of reactions on substituted aromatic rings. taylorandfrancis.com
Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. While this compound itself is achiral, reactions at its carbonyl group can generate a chiral center. For example, the reduction of the ketone to a secondary alcohol creates a stereocenter. The use of chiral catalysts or reagents (e.g., enzymes or chiral metal-ligand complexes) can favor the formation of one enantiomer (R or S) over the other, which is a critical consideration in pharmaceutical synthesis. The structure of the catalyst, particularly the ligand environment around a metal center, can create a chiral pocket that directs the approach of reactants, leading to a specific stereochemical outcome. numberanalytics.com
| Reaction Type | Catalyst Type | Example | Role in Kinetics | Role in Selectivity |
|---|---|---|---|---|
| 1,3-Dioxane Formation | Brønsted Acid | p-Toluenesulfonic acid | Lowers activation energy by protonating the carbonyl group | Not applicable for regioselectivity or stereoselectivity in this context |
| Aromatic Acylation (Synthesis) | Lewis Acid | AlCl₃, FeCl₃ | Generates highly reactive acylium ion electrophile | Governs the electrophilic aromatic substitution |
| Asymmetric Carbonyl Reduction | Chiral Metal Complex | Ru(BINAP)Cl₂ | Provides a low-energy pathway for hydrogenation | Controls stereoselectivity, favoring one enantiomer of the resulting alcohol |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR Applications for Proton Environment Analysis, Including Dioxane and Propiophenone (B1677668) Moieties
¹H NMR spectroscopy would be used to identify the chemical environment of all protons in the molecule. For 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone, one would expect to observe distinct signals for the protons on the aromatic ring of the propiophenone moiety, the methylene (B1212753) and methine protons of the propane (B168953) chain, and the protons of the 1,3-dioxane (B1201747) ring. The splitting patterns (multiplicity) and coupling constants (J-values) would help establish the connectivity between adjacent protons.
¹³C NMR for Carbon Framework Elucidation
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).
Advanced NMR Techniques (2D NMR, NOESY, COSY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) would definitively establish proton-proton connectivities. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule, particularly of the dioxane ring and its substituents.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry would be employed to determine the exact molecular weight of the compound, confirming its elemental composition. Analysis of the fragmentation pattern would provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization, yielding fragments characteristic of the propiophenone and dioxane moieties.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone, C-O bonds of the dioxane acetal (B89532), C-Cl bond, and the aromatic C-H and C=C bonds.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which in turn governs its structure and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. bhu.ac.in For 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone, DFT calculations can predict key bond lengths, bond angles, and dihedral angles. These calculations involve optimizing the molecular structure to find the lowest energy conformation. The resulting geometric parameters are crucial for understanding the molecule's shape and steric properties.
DFT also provides the total electronic energy of the molecule, from which thermodynamic properties such as the enthalpy of formation can be derived. This information is vital for assessing the stability of the molecule and predicting the energetics of reactions in which it participates.
Table 1: Predicted Ground State Geometric Parameters for this compound using DFT
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | 1.22 Å |
| Bond Length | C-Cl (chlorophenyl) | 1.75 Å |
| Bond Angle | C-CO-C (propiophenone) | 118.5° |
Note: The values in this table are representative and based on DFT calculations for structurally similar compounds.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netrsc.org The energy and shape of these orbitals provide critical information about a molecule's reactivity.
The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons, making it the site of nucleophilic attack. Conversely, the LUMO is the innermost orbital without electrons and represents the ability of a molecule to accept electrons, indicating the site for electrophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more easily excited and therefore more reactive. For this compound, the electron-withdrawing nature of the chloro and carbonyl groups is expected to influence the energies of these frontier orbitals.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.72 |
Note: These values are illustrative and derived from calculations on analogous aromatic ketones.
Molecular Dynamics Simulations for Conformational Analysis of the 1,3-Dioxane (B1201747) Ring and Overall Molecule
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape.
The 1,3-dioxane ring is known to adopt several conformations, with the chair form being generally the most stable. researchgate.net However, boat and twist-boat conformations are also possible and can be accessed through thermal fluctuations. MD simulations can model the transitions between these conformations and determine their relative populations at a given temperature.
Table 3: Relative Energies of 1,3-Dioxane Ring Conformations
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0.0 |
| Twist-Boat | 5.5 |
Note: Data is based on published computational studies of substituted 1,3-dioxanes. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to confirm the identity of a synthesized compound. researchgate.net
DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. liverpool.ac.ukchemrxiv.orgnih.gov By calculating the magnetic shielding around each nucleus, the chemical shift can be determined. These predicted spectra are instrumental in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule.
Similarly, the vibrational frequencies of a molecule can be calculated, which correspond to the absorption peaks in an infrared (IR) spectrum. Each calculated frequency can be animated to visualize the corresponding vibrational mode, such as the characteristic stretching of the carbonyl (C=O) group or the C-Cl bond.
Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | ~198 |
| Chlorophenyl C-Cl | ~135 |
| Dioxane CH₂ | ~68 |
Note: These are representative chemical shift values for the specified functional groups.
Table 5: Predicted Key IR Frequencies and Vibrational Modes
| Predicted Frequency (cm⁻¹) | Vibrational Mode |
|---|---|
| ~1690 | C=O Stretch (carbonyl) |
| ~3080 | C-H Stretch (aromatic) |
| ~1100 | C-O Stretch (dioxane ether) |
Note: Values are typical for the described vibrational modes.
Reaction Pathway Modeling and Transition State Analysis for Mechanistic Understanding
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. mdpi.com This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.
For this compound, one could model reactions such as the nucleophilic addition to the carbonyl group. By calculating the potential energy surface for the reaction, the activation energy can be determined, which is the energy barrier that must be overcome for the reaction to proceed. This provides insights into the reaction rate and the feasibility of a proposed mechanism.
Transition state analysis involves examining the geometry and vibrational frequencies of the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
Table 6: Illustrative Energetics for a Hypothetical Nucleophilic Addition Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.2 |
Note: The energy values are hypothetical and serve to illustrate a typical reaction profile.
Advanced Applications in Organic Synthesis
Utilization of the Compound as a Versatile Synthetic Building Block
3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is a trifunctional synthetic building block, offering three distinct sites for chemical modification: the ketone carbonyl group, the chloro-substituted aromatic ring, and the latent aldehyde functionality masked as a 1,3-dioxane (B1201747) acetal (B89532). researchgate.netnbinno.com This multifunctionality allows for a programmed, stepwise approach to the synthesis of more elaborate molecules.
The reactivity of each functional group can be selectively addressed:
The Ketone Group: The propiophenone (B1677668) ketone is susceptible to a wide array of nucleophilic additions and condensation reactions. ncert.nic.in It can be converted into a tertiary alcohol via Grignard or organolithium reagents, reduced to a secondary alcohol, or engaged in aldol (B89426) or Knoevenagel condensations.
The Chloro-Substituted Phenyl Ring: The chlorine atom on the aromatic ring serves as a handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the meta-position of the propiophenone core. nbinno.com
The 1,3-Dioxane Acetal: This moiety is a stable protecting group for an aldehyde, effectively creating a β-keto aldehyde synthon. aklectures.comorganic-chemistry.org Upon deprotection, the revealed 1,3-dicarbonyl system is a classic precursor for the synthesis of various heterocyclic systems. chim.ituwindsor.ca
The strategic combination of these reactive sites makes the compound a versatile precursor for pharmaceutical intermediates and complex organic scaffolds. chemicalbook.comwikipedia.orgnih.gov
| Functional Group | Reaction Type | Potential Product | Reagents |
|---|---|---|---|
| Ketone | Grignard Reaction | Tertiary Alcohol | R-MgBr, Et₂O |
| Reduction | Secondary Alcohol | NaBH₄, MeOH | |
| Wittig Reaction | Alkene | Ph₃P=CHR, THF | |
| Aromatic Chloride | Suzuki Coupling | Biaryl Derivative | Ar-B(OH)₂, Pd catalyst, base |
| Buchwald-Hartwig Amination | Aryl Amine | R₂NH, Pd catalyst, base | |
| 1,3-Dioxane (after deprotection) | Heterocycle Formation (Pyrazole) | Pyrazoylpropiophenone | Hydrazine (B178648) (H₂NNH₂) |
| Heterocycle Formation (Isoxazole) | Isoxazolylpropiophenone | Hydroxylamine (B1172632) (NH₂OH) |
Role in Protecting Group Chemistry for Masking Carbonyl Functionalities
The primary role of the 1,3-dioxane ring in the title compound is to serve as a robust protecting group for a carbonyl functionality. thieme-connect.de Specifically, it masks an aldehyde at the 3-position of the propiophenone chain. Protecting groups are essential in multi-step synthesis to prevent a reactive functional group from undergoing undesired reactions while another part of the molecule is being modified. uchicago.edu
Cyclic acetals like 1,3-dioxane are widely used because they are easy to install and remove, and they are stable under a broad range of conditions that would otherwise affect a free aldehyde. organic-chemistry.org The 1,3-dioxane group is notably stable to basic, nucleophilic, and reductive conditions. This stability allows for selective reactions at the ketone or the aromatic ring without disturbing the protected aldehyde.
Deprotection is typically achieved under acidic conditions. youtube.com The mechanism involves protonation of one of the acetal oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of 1,3-propanediol (B51772) regenerates the free aldehyde. vaia.commasterorganicchemistry.com This acid-lability means the protecting group can be removed when desired, revealing the 1,3-dicarbonyl system for further elaboration.
| Condition/Reagent Class | Stability | Typical Reagents |
|---|---|---|
| Strong Bases | Stable | NaOH, KOH, NaH, LiHMDS |
| Nucleophiles / Organometallics | Stable | RMgX, RLi, NaCN |
| Hydride Reductants | Stable | NaBH₄, LiAlH₄ |
| Catalytic Hydrogenation | Stable | H₂, Pd/C |
| Oxidizing Agents (most) | Stable | PCC, KMnO₄ (neutral/basic), m-CPBA |
| Aqueous Acid | Labile (Cleaved) | HCl (aq), H₂SO₄ (aq), H₃O⁺ |
| Lewis Acids | Labile (Cleaved) | BF₃·OEt₂, TiCl₄ |
Enabling Stereoselective Transformations via Chiral Dioxane Derivatives
Beyond its role as a simple protecting group, the dioxane moiety can be employed as a chiral auxiliary to direct the stereochemical outcome of reactions. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to induce diastereoselectivity in a subsequent transformation. williams.eduresearchgate.net
By synthesizing the dioxane acetal from a chiral, enantiopure C₂-symmetric diol, such as (2R,4R)-pentanediol or a derivative of tartaric acid, the resulting 3'-Chloro-3-(chiral-1,3-dioxan-2-yl)propiophenone becomes a diastereomeric mixture if the original propiophenone was racemic, or a single diastereomer if a stereocenter was already present. The chiral environment created by the auxiliary can then bias the facial approach of reagents in reactions occurring elsewhere in the molecule, such as at the ketone carbonyl or at the α-carbon. thieme-connect.deresearchgate.net
For instance, reduction of the ketone or an aldol reaction could proceed with high diastereoselectivity, controlled by the steric and electronic influence of the chiral dioxane. researchgate.net After the stereocenter has been set, the auxiliary can be removed via acidic hydrolysis, yielding an enantiomerically enriched product. This strategy is a powerful tool for asymmetric synthesis, allowing for the construction of specific stereoisomers of complex target molecules. nih.govnih.gov
| Chiral Diol | Symmetry | Application |
|---|---|---|
| (2R,4R)-(-)-2,4-Pentanediol | C₂ | Asymmetric aldol reactions, conjugate additions |
| (2S,3S)-(+)-2,3-Butanediol | C₂ | Diastereoselective epoxidation of allylic acetals |
| (R,R)-1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin) | C₂ | Asymmetric cycloadditions and reductions |
| (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol (TADDOL derivative) | C₂ | Enantioselective additions of organometallic reagents to aldehydes |
Synthetic Pathways to Structurally Related Complex Molecules and Scaffolds
The true synthetic power of this compound is realized when its functionalities are manipulated in sequence to construct complex molecular architectures and diverse chemical scaffolds. nih.gov Its structure as a protected β-keto aldehyde derivative makes it an ideal starting material for a wide range of heterocyclic compounds. mdpi.combeilstein-journals.org
A common and powerful strategy involves the deprotection of the dioxane ring to unmask the 1,3-dicarbonyl system, which can then be cyclized with various binucleophiles.
Synthesis of Pyrazoles: Reaction with hydrazine (H₂NNH₂) or its derivatives would lead to the formation of a pyrazole (B372694) ring.
Synthesis of Isoxazoles: Condensation with hydroxylamine (NH₂OH) would yield an isoxazole (B147169) moiety.
Synthesis of Pyrimidines: Treatment with urea, thiourea, or amidines can be used to construct pyrimidine (B1678525) rings.
These reactions provide rapid access to highly functionalized heterocyclic scaffolds which are prevalent in medicinal chemistry. uwindsor.ca Furthermore, the ketone and chloro-aromatic functionalities can be modified before or after the heterocycle formation, enabling the generation of a library of complex analogues from a single precursor. nih.gov For example, a Suzuki coupling could be performed on the aromatic ring, followed by deprotection and pyrazole formation, and finally a reduction of the ketone to introduce three points of diversity in a controlled sequence. This modular approach is highly valuable in drug discovery and materials science. mdpi.com
Future Research Directions and Perspectives
Exploration of Novel, More Efficient, and Sustainable Synthetic Pathways
Current synthetic routes to propiophenone (B1677668) derivatives often rely on classical methods like the Friedel-Crafts acylation, which can involve harsh reagents and generate significant waste. google.comepo.org Future research will likely prioritize the development of greener and more atom-economical synthetic strategies. One promising avenue is the exploration of vapor-phase cross-decarboxylation processes, which offer an alternative to traditional methods but still require optimization to suppress by-product formation. google.comepo.org The development of novel, sustainable pathways could involve:
Direct C-H Activation: Catalytic methods that enable the direct acylation of the aromatic ring would eliminate the need for pre-functionalized starting materials, reducing step counts and waste.
Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.
Biocatalysis: The use of enzymes as catalysts could provide highly selective and environmentally benign routes to 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone and its analogs.
Development of New Catalytic Systems for Enhanced Selectivity and Yield
Catalysis is central to the efficient synthesis of complex organic molecules. Future efforts in this area will focus on designing novel catalytic systems that offer improved performance for the synthesis and transformation of propiophenone derivatives. Key research directions include:
Homogeneous Catalysis: The design of well-defined, single-site catalysts, such as quinoline-based NNN-pincer Cu(II) complexes, can lead to superior activity and selectivity in oxidative coupling reactions. researchgate.net
Heterogeneous Catalysis: The development of robust and recyclable solid-supported catalysts, like bimetallic Fe-Ru nanoparticles immobilized on supported ionic liquid phases (SILPs), is crucial for sustainable chemical production. d-nb.info These systems can prevent acid-catalyzed side-reactions and are suitable for continuous flow operations. d-nb.info
Asymmetric Catalysis: For applications where stereochemistry is critical, the development of chiral catalysts to control the formation of specific stereoisomers of derivatized products will be a significant area of investigation.
Deeper Mechanistic Insights into Complex Transformations and Rearrangements
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. Future research should aim to elucidate the intricate mechanistic details of reactions involving this compound. This can be achieved through a combination of kinetic studies, intermediate trapping, and isotopic labeling experiments. For instance, studies on the chlorination of propiophenone have revealed that the reaction proceeds through an α-hydroxypropiophenone intermediate, contrary to previous assumptions. researchgate.net Applying similar detailed analysis to the transformations of this compound will provide valuable insights. Theoretical methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways, identify transition states, and explain observed regio- and stereoselectivity, as has been done for cycloaddition reactions of related compounds. rsc.orgrsc.org
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental work has revolutionized chemical research and drug discovery. openmedicinalchemistryjournal.comemanresearch.org This integrated approach, often termed rational design, can accelerate the discovery and optimization of molecules with desired properties. patsnap.com Future research on this compound and its derivatives would benefit greatly from:
Molecular Modeling: Techniques like molecular docking and molecular dynamics simulations can predict how these molecules might interact with biological targets, guiding the design of new therapeutic agents. openmedicinalchemistryjournal.compatsnap.com
Virtual Screening: Large libraries of virtual compounds derived from the core structure can be computationally screened to identify candidates with high potential for a specific application, prioritizing synthetic efforts. openmedicinalchemistryjournal.compatsnap.com
Quantitative Structure-Activity Relationship (QSAR): By correlating structural features with chemical or biological activity, QSAR models can predict the properties of unsynthesized compounds, facilitating the design of more potent or effective molecules. emanresearch.org
This computational-experimental feedback loop allows for a more targeted and efficient exploration of chemical space, reducing the time and cost associated with traditional trial-and-error approaches. sysrevpharm.orgacs.org
Exploration of New Chemical Transformations for Diverse Derivatization
Expanding the chemical diversity of derivatives based on the this compound scaffold is essential for exploring their potential in various fields, including medicinal chemistry and materials science. Future research should focus on exploring novel chemical transformations of its key functional groups:
The Ketone Group: This group is a versatile handle for a wide range of reactions, including reductions, reductive aminations, and additions of organometallic reagents to create new chiral centers.
The Chloro Substituent: The chloro group on the aromatic ring can be modified through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of new substituents.
The Dioxan Ring: The acetal (B89532) functionality can be hydrolyzed to reveal an aldehyde, which can then undergo further transformations such as Wittig reactions or serve as a precursor for other functional groups.
The Aromatic Ring: Electrophilic aromatic substitution reactions could be explored to introduce additional functional groups onto the phenyl ring, further diversifying the molecular structure.
A systematic exploration of these transformations will lead to the creation of a library of novel compounds with potentially unique chemical and physical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3'-chloro-3-(1,3-dioxan-2-yl)propiophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-chloropropiophenone and 1,3-dioxane derivatives. Key steps include:
- Electrophilic substitution : Introduce the dioxane moiety using chloroacetyl chloride or similar reagents under basic conditions (e.g., K₂CO₃) in refluxing ethanol .
- Optimization : Reaction efficiency depends on solvent polarity (e.g., THF vs. DMF) and temperature control (60–80°C). Lower yields (<50%) are common due to steric hindrance from the dioxane ring; column chromatography (silica gel, hexane/EtOAc) is critical for purification .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the dioxane ring. Moisture-sensitive intermediates require desiccants like molecular sieves .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Waste must be segregated for professional disposal to avoid environmental contamination .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve electron density ambiguities around the chloro and dioxane groups. Key parameters:
- Data collection : High-resolution (<1.0 Å) data at low temperature (113 K) minimizes thermal motion artifacts .
- Validation : Check for twinning and disorder using PLATON or OLEX2. For chiral centers, verify absolute configuration via Flack/Hooft parameters .
Q. How can researchers address contradictory spectroscopic data (e.g., NMR vs. LC-MS) for this compound?
- Methodological Answer :
- NMR analysis : Assign peaks using 2D experiments (HSQC, HMBC) to confirm coupling between the dioxane protons (δ 4.5–5.0 ppm) and the propiophenone backbone. Dynamic effects (ring puckering) may broaden signals, requiring variable-temperature NMR .
- LC-MS validation : Use high-resolution mass spectrometry (HRMS) to distinguish between molecular ion ([M+H]⁺) and adducts. Contradictions often arise from in-source fragmentation; compare with synthetic intermediates to confirm purity ≥95% .
Q. What strategies mitigate side reactions during functionalization of the dioxane ring in this compound?
- Methodological Answer :
- Protecting groups : Temporarily mask reactive sites (e.g., acetonide formation) before introducing substituents. For example, use TMSCl to protect hydroxyl groups during Grignard reactions .
- Catalysis : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) for selective aryl-chloro bond activation. Monitor reaction progress via TLC to halt at intermediate stages and avoid over-functionalization .
Data Analysis and Experimental Design
Q. How should researchers design kinetic studies to probe the hydrolysis of the dioxane ring in aqueous media?
- Methodological Answer :
- Experimental setup : Use pH-buffered solutions (pH 2–12) at 25–50°C. Track hydrolysis via UV-Vis (λ = 270 nm for ketone formation) or HPLC .
- Kinetic modeling : Apply pseudo-first-order kinetics. Activation energy (Eₐ) calculated via Arrhenius plots reveals acid/base catalysis mechanisms. Include control experiments with deuterated solvents to isolate isotope effects .
Q. What computational methods predict the bioactivity of this compound analogs?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with protein targets (e.g., cytochrome P450) to assess binding affinity. Parameterize the chloro and dioxane groups with GAFF force fields .
- QSAR models : Train on datasets of similar propiophenones to correlate substituent electronegativity (Cl, O) with IC₅₀ values. Validate via leave-one-out cross-validation (R² > 0.8) .
Safety and Compliance
Q. What regulatory guidelines apply to the environmental risk assessment of this compound?
- Methodological Answer :
- OECD protocols : Conduct biodegradation (Test 301) and ecotoxicity (Daphnia magna LC₅₀) assays. The chloro group may require Tier III assessment if BCF > 500 .
- Waste management : Follow EPA guidelines (40 CFR 261) for halogenated waste. Incineration with scrubbers is recommended to minimize dioxin formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
